molecular formula C4H7NOS B1202532 Homocysteine thiolactone CAS No. 2338-04-7

Homocysteine thiolactone

Cat. No. B1202532
CAS RN: 2338-04-7
M. Wt: 117.17 g/mol
InChI Key: KIWQWJKWBHZMDT-VKHMYHEASA-N
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Description

Homocysteine thiolactone is a five-membered cyclic thioester of the amino acid homocysteine . It is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . An elevated level of homocysteine thiolactone is associated with cardiovascular diseases, strokes, atherosclerosis, neurological abnormalities, etc., presumably because it reacts to the side chain of protein lysine causing protein damage and autoimmune responses .


Synthesis Analysis

Homocysteine thiolactone is discovered as a by-product of an early assay for the quantification of methionine in proteins . The assay involves boiling with hydriodic acid (128 °C, 3 h). This causes demethylation of methionine with the formation of methyl iodide . The residue from methionine that remains in the acid has been identified by elemental analysis as Homocysteine thiolactone .


Molecular Structure Analysis

Homocysteine thiolactone is a stable thioester in water solution (pH = 7.4, a half-life of 24–30 h) with facile reactions at its amino and activated-carboxyl group, respectively .


Chemical Reactions Analysis

Homocysteine thiolactone can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .


Physical And Chemical Properties Analysis

Homocysteine thiolactone is a stable thioester in water solution (pH = 7.4, a half-life of 24–30 h) with facile reactions at its amino and activated-carboxyl group, respectively .

Scientific Research Applications

  • Protein Homocysteinylation and Pathological Consequences : Homocysteine thiolactone acylates amino groups in proteins, particularly targeting lysine residues, leading to protein damage such as multimerization and precipitation. This modification is significant in the pathology of vascular diseases, highlighting its role in protein homocysteinylation and potential consequences of elevated homocysteine levels (Jakubowski, 1999).

  • Detoxification by Human Serum Thiolactonase : Homocysteine thiolactone is detoxified by a specific enzyme in mammalian sera, known as thiolactonase. This enzyme hydrolyzes homocysteine thiolactone to homocysteine, preventing harmful reactions with proteins and thereby reducing the risk of atherosclerosis (Jakubowski, 2000).

  • Role in Yeast Cell Growth : In yeast, homocysteine thiolactone is formed from homocysteine by methionyl-tRNA synthetase, and its presence is detrimental to cell growth. This establishes the importance of proofreading mechanisms in eukaryotic organisms (Jakubowski, 1991).

  • Metabolic Origin and Protein Homocysteinylation in Humans : The synthesis of homocysteine thiolactone and its reactivity towards proteins, particularly through homocysteinylation of lysine residues, contributes to protein damage. A calcium-dependent homocysteine thiolactonase associated with HDL in human serum helps prevent this damage (Jakubowski, 2000).

  • Link to Atherosclerosis : Homocysteine thiolactone's reactivity with proteins, producing protein-bound homocystamide, is implicated in atherosclerosis. It leads to the inactivation of lysyl oxidase, crucial for connective tissue matrices, and influences LDL internalization and autoimmune responses (Uji et al., 2002).

  • Thiolactone's Role in Vascular Disease : The conversion of homocysteine to homocysteine thiolactone and its reactivity with proteins may explain the pathological consequences of elevated homocysteine levels observed in vascular diseases (Jakubowski, 1997).

  • Chemical and Biological Significance : Homocysteine thiolactone, being a cyclic thioester of amino acid homocysteine, is associated with various diseases like cardiovascular diseases, strokes, and neurological abnormalities. It also serves as a synthetic tool in polymer science, sustainable materials development, and bioorganic chemistry (Chubarov, 2021).

  • Prebiotic Perspective : Homocysteine thiolactone may have formed in primitive oceans and could be a precursor for longer peptides, offering a prebiotic perspective on its formation and reactivity (Shalayel & Vallée, 2019).

  • Utility as Anionic Linkers : Derivatives of homocysteine thiolactone, where the nitrogen is acylated with acidic functionalities, have been synthesized for use as thiol functionality introducers in proteins. This has implications in bioconjugation chemistry (Leanza et al., 1992).

  • Toxicity and Amyloid Formation : Homocysteine thiolactone induces toxic amyloid-like protofibrils, contributing to cardiovascular and neurodegenerative diseases. This underscores its role in protein aggregation and potential pathophysiological relevance (Paoli et al., 2010).

Safety And Hazards

Homocysteine thiolactone may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

(3S)-3-aminothiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWQWJKWBHZMDT-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=O)[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homocysteine thiolactone

CAS RN

2338-04-7
Record name L-Homocysteine thiolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Thiophenone, 3-aminodihydro-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,680
Citations
H Jakubowski - The Journal of nutrition, 2000 - academic.oup.com
… Homocysteine thiolactone, an intramolecular thioester of homocysteine, is synthesized by … In cultured human cells and in human serum, homocysteine thiolactone reacts with proteins by …
Number of citations: 310 academic.oup.com
H Jakubowski - J Physiol Pharmacol, 2008 - jpp.krakow.pl
… Homocysteine-thiolactone induces … of homocysteine thiolactone and homocysteine on HUVEC cells: evidence for a stronger proapoptotic and proinflammative homocysteine thiolactone…
Number of citations: 218 www.jpp.krakow.pl
H Jakubowski, R Glowacki - Advances in clinical chemistry, 2011 - books.google.com
… In 29 of the 60 human plasma samples analyzed, homocysteine thiolactone levels were below the detection limit. This assay is now routinely used for Hcy-thiolactone quantification in …
Number of citations: 81 books.google.com
H Jakubowski - Journal of Biological Chemistry, 1997 - ASBMB
… of a cyclic thioester, homocysteine thiolactone. Here it is shown … synthase), produce more homocysteine thiolactone, in addition to … of homocysteine to homocysteine thiolactone and the …
Number of citations: 379 www.jbc.org
AS Chubarov - Encyclopedia, 2021 - mdpi.com
… Homocysteine thiolactone is a five-membered cyclic … An elevated level of homocysteine thiolactone is associated with … This entry contains data on the homocysteine thiolactone formation…
Number of citations: 16 www.mdpi.com
H Jakubowski, L Zhang, A Bardeguez… - Circulation research, 2000 - Am Heart Assoc
Editing of the nonprotein amino acid homocysteine by certain aminoacyl-tRNA synthetases results in the formation of the thioester homocysteine thiolactone. Here we show that in the …
Number of citations: 407 www.ahajournals.org
H Jakubowski - 2007 - degruyter.com
… Jakubowski: The homocysteine thiolactone hypothesis of vascular disease 1705 … Plasma homocysteine thiolactone adducts associated with risk of coronary heart disease. Clin Chim …
Number of citations: 114 www.degruyter.com
G Chwatko, H Jakubowski - Analytical biochemistry, 2005 - Elsevier
… homocysteine–thiolactone and demonstrate its utility with a cohort of 60 healthy human subjects. Plasma homocysteine–thiolactone … of plasma homocysteine–thiolactone is achieved by …
Number of citations: 146 www.sciencedirect.com
H Jakubowski - Analytical biochemistry, 2002 - Elsevier
… homocysteine-thiolactone from macromolecules by ultrafiltration. Homocysteine-thiolactone … , a maximum in a UV spectrum of homocysteine-thiolactone. The sensitivity of detection is 5 …
Number of citations: 113 www.sciencedirect.com
G Chwatko, H Jakubowski - Clinical chemistry, 2005 - academic.oup.com
… Homocysteine thiolactone induces apoptotic DNA damage mediated by increased intracellular … antibody directed against homocysteine thiolactone-modified low-density lipoprotein. …
Number of citations: 104 academic.oup.com

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